1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid
Description
This compound belongs to the 1,2,4-triazole-3-carboxylic acid family, characterized by a triazole core substituted with a methyl group at position 5 and a carboxylic acid at position 3. The phenyl ring at position 1 features 2,4-dichloro and 5-methoxy substituents, distinguishing it from related analogs. These substituents influence electronic, steric, and hydrophobic properties, impacting biological activity and physicochemical behavior .
Properties
IUPAC Name |
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3/c1-5-14-10(11(17)18)15-16(5)8-4-9(19-2)7(13)3-6(8)12/h3-4H,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROASESOCGOEUDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC(=C(C=C2Cl)Cl)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and appropriate carboxylic acid precursors.
Introduction of the phenyl ring substituents: Chlorination and methoxylation reactions are employed to introduce the 2,4-dichloro and 5-methoxy groups on the phenyl ring.
Final coupling and purification: The triazole ring is then coupled with the substituted phenyl ring, followed by purification steps such as recrystallization or chromatography to obtain the final product
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, focusing on cost-effectiveness, yield, and purity.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antifungal Activity
1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid exhibits significant antifungal properties. Research has demonstrated that triazole derivatives can inhibit the growth of various fungal pathogens. For instance, compounds similar to this one have shown potent activity against Candida albicans and Aspergillus fumigatus, with minimum inhibitory concentrations (MIC) significantly lower than traditional antifungals like fluconazole .
Table 1: Antifungal Activity Comparison
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Triazole Derivative A | Candida albicans | 0.0156 | |
| Triazole Derivative B | Aspergillus fumigatus | 1 | |
| 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl... | Candida parapsilosis | 0.25 |
Anti-inflammatory Effects
In addition to antifungal properties, triazoles have been studied for their anti-inflammatory effects. A related study indicated that compounds within this class showed COX-1 and COX-2 inhibition comparable to established NSAIDs like indomethacin and celecoxib . This suggests potential use in treating inflammatory diseases.
Table 2: Anti-inflammatory Activity
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | 45.9 | 68.2 | |
| Compound B | 39.8 | 46.3 | |
| 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl... | TBD | TBD | TBD |
Fungicides
The triazole class is widely recognized in agriculture as effective fungicides. The compound's structure allows it to interfere with the biosynthesis of ergosterol in fungi, which is essential for fungal cell membrane integrity. This mechanism makes it suitable for protecting crops against fungal infections.
Case Study: Efficacy Against Crop Pathogens
A field study evaluated the effectiveness of triazole-based fungicides on wheat crops infected with Fusarium graminearum. The application of these compounds resulted in a significant reduction in disease severity and increased yield compared to untreated controls .
Herbicidal Properties
Emerging research suggests potential herbicidal activity for triazole derivatives. The compound's ability to inhibit specific enzymatic pathways in plants could lead to the development of new herbicides that are selective and environmentally friendly.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of tyrosine kinases, which are involved in cell signaling pathways related to cancer and other diseases .
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The table below compares key structural analogs:
*Estimated based on structural analogs.
Key Observations:
- Molecular Weight: The target compound (~326 g/mol) is heavier than mono-chloro analogs (e.g., 237.64 g/mol for 4-chloro analog) but lighter than fenchlorazole (377.43 g/mol), balancing drug-likeness .
- Hydrophobicity : Dichloro substituents increase logP, but the methoxy and carboxylic acid groups may mitigate excessive lipophilicity, enhancing solubility compared to fenchlorazole .
Biological Activity
1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid is a compound belonging to the triazole class, which has garnered attention due to its potential biological activities. This article explores its chemical properties, synthesis, and biological activities, particularly in relation to cancer and microbial infections.
The molecular formula of this compound is with a molecular weight of 304.13 g/mol. The compound features a triazole ring that is known for its diverse biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 2,4-dichloro-5-methoxyphenyl derivatives with appropriate carboxylic acids and triazole intermediates. Various methods have been reported in the literature that utilize different catalysts and solvents to optimize yield and purity.
Anticancer Activity
Numerous studies have highlighted the anticancer properties of triazole derivatives. In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| 1-(2,4-Dichloro-5-methoxyphenyl)-5-methyl-triazole | HeLa | 6.2 | |
| 1-(2,4-Dichloro-5-methoxyphenyl)-triazole derivative | MCF-7 | 27.3 | |
| Triazole analogs | HCT-116 | 6.2 |
In a study focusing on triazole derivatives, it was found that compounds with a triazole ring significantly improved activity against human cervical carcinoma cells (HeLa), showing an IC50 value of 6.2 μM compared to other tested compounds .
Antimicrobial Activity
Triazoles are also recognized for their antifungal and antibacterial properties. The compound has shown promising results against Mycobacterium tuberculosis (Mtb), with studies indicating selective inhibition:
| Microbial Strain | IC50 (μM) | Activity |
|---|---|---|
| Mycobacterium tuberculosis | 15.22 | Significant activity observed |
| Non-tuberculous mycobacteria | >100 | No significant activity |
Research indicates that certain derivatives exhibit selective inhibition of Mtb while being less effective against non-tuberculous mycobacteria .
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets within cells. Molecular docking studies suggest that the compound binds effectively to ATP-binding sites on proteins involved in cell proliferation and survival pathways .
Case Studies
Several case studies have documented the efficacy of triazole compounds in clinical settings:
- Breast Cancer Treatment : A clinical trial involving a series of triazole derivatives demonstrated significant improvements in tumor response rates among patients with advanced breast cancer .
- Tuberculosis Management : Triazole-based therapies have been explored as adjunct treatments for tuberculosis, showing enhanced efficacy when combined with standard regimens .
Q & A
Q. What are the recommended synthetic routes for 1-(2,4-dichloro-5-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxylic acid?
- Methodological Answer : The compound can be synthesized via cyclocondensation of substituted hydrazines with appropriate carbonyl intermediates. A diaryltriazole scaffold can be constructed by coupling 2,4-dichloro-5-methoxybenzene derivatives with pre-functionalized triazole precursors. For example, refluxing 2,4-dichloro-5-methoxyphenylhydrazine with methyl 5-methyl-1H-triazole-3-carboxylate in acidic conditions (e.g., HCl/EtOH) followed by hydrolysis yields the target carboxylic acid. Purification via recrystallization using ethanol/water mixtures improves yield and purity .
Q. How can the purity and structural integrity of the compound be confirmed?
- Methodological Answer : Combine chromatographic (HPLC with C18 columns, mobile phase: acetonitrile/0.1% TFA) and spectroscopic techniques:
- NMR : Analyze / shifts to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.1 ppm for dichlorophenyl groups) .
- IR : Validate carboxylic acid functionality via O–H stretching (~2500–3300 cm) and C=O absorption (~1680–1720 cm) .
- XRD : Resolve crystal structure to verify regiochemistry and intermolecular interactions (e.g., hydrogen bonding in triazole rings) .
Q. What are the critical parameters for optimizing reaction yields during synthesis?
- Methodological Answer : Key factors include:
- Temperature : Maintain 80–100°C during cyclocondensation to balance reactivity and side-product formation .
- Catalyst : Use Lewis acids (e.g., ZnCl) to enhance coupling efficiency between aryl and triazole moieties .
- Solvent : Polar aprotic solvents (DMF or DMSO) improve solubility of intermediates, while ethanol facilitates hydrolysis of ester groups to carboxylic acids .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or binding affinity of this compound?
- Methodological Answer : Apply quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to model:
- Electrophilic Reactivity : Fukui indices identify nucleophilic/electrophilic sites for derivatization .
- Docking Studies : Simulate interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina, focusing on triazole-carboxylic acid hydrogen bonding .
- ADME Prediction : Tools like SwissADME estimate logP (lipophilicity) and solubility to guide pharmacokinetic optimization .
Q. What strategies can resolve contradictions in biological activity data across studies?
- Methodological Answer :
- Assay Standardization : Control variables such as cell line viability (e.g., HepG2 vs. HEK293) and incubation times to reduce variability .
- Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., dichloro vs. methoxy groups) on activity. For example, 2,4-dichloro substitution enhances antimicrobial activity but reduces solubility .
- Meta-Analysis : Use statistical tools (e.g., ANOVA) to aggregate data from multiple studies and identify outliers .
Q. How can derivatives of this compound be designed to improve pharmacokinetic properties?
- Methodological Answer :
- Functional Group Modifications :
- Replace methyl groups with hydrophilic moieties (e.g., hydroxyl or amine) to enhance aqueous solubility .
- Introduce prodrug esters (e.g., ethyl or PEG-linked esters) to improve oral bioavailability .
- Hybrid Molecules : Conjugate with known pharmacophores (e.g., hydroxamic acids for HDAC inhibition) to synergize mechanisms of action .
- In Silico Screening : Prioritize derivatives with predicted logP < 3 and topological polar surface area (TPSA) > 80 Ų for optimal blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
